2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18304349
InChI: InChI=1S/C14H15BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(14(17,18)19)8(7-20)11(10)16/h5-7H,1-4H3
SMILES:
Molecular Formula: C14H15BF4O3
Molecular Weight: 318.07 g/mol

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC18304349

Molecular Formula: C14H15BF4O3

Molecular Weight: 318.07 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde -

Specification

Molecular Formula C14H15BF4O3
Molecular Weight 318.07 g/mol
IUPAC Name 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C14H15BF4O3/c1-12(2)13(3,4)22-15(21-12)10-6-5-9(14(17,18)19)8(7-20)11(10)16/h5-7H,1-4H3
Standard InChI Key UGDJDOLFOAFHHA-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C=O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde, reflects its benzaldehyde backbone substituted at the 2-position with fluorine, the 3-position with a pinacol boronic ester, and the 6-position with a trifluoromethyl group. The boronic ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, stabilizes the boron atom and enhances its reactivity in Suzuki-Miyaura couplings.

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC14H15BF4O3\text{C}_{14}\text{H}_{15}\text{BF}_4\text{O}_3
Molecular Weight318.07 g/mol
IUPAC Name2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C=O)F
InChI KeyUGDJDOLFOAFHHA-UHFFFAOYSA-N
PubChem CID164890749

Spectroscopic and Crystallographic Insights

While direct crystallographic data for this compound is unavailable, structural analogs, such as E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydro-2H-benzo[e]diazepin-2-one, demonstrate the influence of fluorine and trifluoromethyl groups on molecular packing and intermolecular interactions . The trifluoromethyl group’s electronegativity and steric bulk likely induce conformational rigidity in the benzaldehyde core, while the boronic ester’s planar geometry facilitates π-orbital overlap during cross-coupling reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde typically follows a Suzuki-Miyaura cross-coupling strategy. This involves reacting a fluorinated aryl halide precursor with a pinacol boronic ester under palladium catalysis. For example, 2-fluoro-6-(trifluoromethyl)benzaldehyde derivatives may undergo borylation at the 3-position using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst such as Pd(dppf)Cl2\text{Pd}(\text{dppf})\text{Cl}_2.

Reaction Optimization

Key parameters influencing yield include:

  • Catalyst Loading: 1–5 mol% palladium ensures efficient coupling without excessive costs.

  • Solvent System: Tetrahydrofuran (THF) or dioxane facilitates reagent solubility.

  • Temperature: Reactions typically proceed at 80–100°C to balance kinetics and side reactions.

Patent literature on analogous compounds, such as 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, highlights the importance of chlorination conditions and solvent selection (e.g., concentrated hydrochloric acid/nitric acid mixtures) for functional group compatibility . While the sulfonyl chloride synthesis differs, the emphasis on controlling reaction stoichiometry and temperature (50–70°C) underscores broader principles applicable to fluorinated intermediates .

Physicochemical Properties

Stability and Reactivity

The compound’s boronic ester group is hydrolytically sensitive, requiring anhydrous storage conditions. The trifluoromethyl group enhances thermal stability, with decomposition temperatures exceeding 150°C. Its aldehyde functionality renders it prone to oxidation, necessitating inert atmospheres during handling.

Spectroscopic Characterization

  • NMR: 19F^{19}\text{F} NMR reveals distinct signals for the fluorine (-F) and trifluoromethyl (-CF3_3) groups at approximately -110 ppm and -60 ppm, respectively.

  • IR: Stretching vibrations at 1700 cm1^{-1} (C=O) and 1350 cm1^{-1} (B-O) confirm functional group integrity.

Applications in Organic Synthesis and Drug Development

Role in Cross-Coupling Reactions

The boronic ester moiety enables carbon-carbon bond formation via Suzuki-Miyaura coupling, a cornerstone of pharmaceutical synthesis. For instance, coupling with aryl halides yields biaryl structures prevalent in kinase inhibitors and anticancer agents. The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution, enhancing regioselectivity.

Pharmaceutical Relevance

Lipophilicity imparted by the trifluoromethyl group improves membrane permeability, making the compound valuable in prodrug design. Derivatives have been explored as intermediates in non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.

Future Research Directions

  • Alternative Catalysts: Exploring nickel or copper catalysts could reduce costs compared to palladium.

  • Green Synthesis: Developing aqueous-phase reactions or recyclable solvents may enhance sustainability.

  • Biological Screening: Evaluating toxicity and pharmacokinetics of derivatives could unlock therapeutic applications.

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